2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid
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Overview
Description
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and Lewis acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-methyl-1-propenyl)tetrahydro-2H-pyran: This compound shares a similar tetrahydropyran ring structure but differs in the substituents attached to the ring.
Tetrahydro-4-methyl-2H-pyran-2-one: Another compound with a tetrahydropyran ring, but with different functional groups.
Uniqueness
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to its specific combination of a benzoic acid core with a tetrahydropyran ring and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methyl-4-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-8-11(2-3-12(9)13(14)15)10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15) |
InChI Key |
NXVMEILALNPBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCOCC2)C(=O)O |
Origin of Product |
United States |
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